3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide
Description
This compound is a pyrazole-5-carboxamide derivative featuring a 2,5-dimethoxyphenyl substituent at position 3, a methyl group at position 1 of the pyrazole core, and an N-linked 2-(oxan-4-ylsulfanyl)ethyl group. The oxan-4-ylsulfanyl (tetrahydropyran-thioether) substituent introduces steric bulk and polarity, which may modulate pharmacokinetic properties such as solubility and metabolic stability. Pyrazole carboxamides are widely explored in medicinal chemistry for their enzyme inhibitory (e.g., COX-2) or receptor-binding profiles .
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-23-18(20(24)21-8-11-28-15-6-9-27-10-7-15)13-17(22-23)16-12-14(25-2)4-5-19(16)26-3/h4-5,12-13,15H,6-11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPPWHNVPPGTLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCCSC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide typically involves multiple steps. The initial step often includes the preparation of the pyrazole ring, followed by the introduction of the dimethoxyphenyl group and the oxan-4-ylsulfanyl ethyl group. Common reagents used in these reactions include dimethoxybenzaldehyde, hydrazine, and various alkylating agents. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)-1-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions may vary depending on the specific reaction but often involve the use of solvents and controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
3-(2,5-Dimethoxyphenyl)-1-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
- Pyrazole Core vs.
- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound enhances membrane permeability compared to the carboxylic acid derivatives (e.g., 956386-16-6) .
- Sulfanyl Substituents : The oxan-4-ylsulfanyl group in the target compound differs from the 3-chlorophenylsulfanyl group in , likely improving solubility due to the oxane ring’s polarity.
Physicochemical Properties
Table 2: Calculated Properties of Selected Compounds
*Calculated using Lipinski’s rule-of-five approximations.
Biological Activity
3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 3-(2,5-dimethoxyphenyl)-1-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1H-pyrazole-5-carboxamide
- Molecular Formula : C₁₈H₃₁N₃O₄S
- Molecular Weight : 373.54 g/mol
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a broad range of biological activities. The specific compound has been evaluated for various pharmacological effects:
1. Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, a related series of pyrazole compounds demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at micromolar concentrations.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone | 76% at 1 µM | 86% at 1 µM |
| Pyrazole Derivative | 61–85% at 10 µM | 76–93% at 10 µM |
These results suggest that modifications in the pyrazole structure can enhance anti-inflammatory activity, making them promising candidates for further development in treating inflammatory diseases .
2. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. In vitro studies have shown that certain derivatives exhibit activity against various bacterial strains, including E. coli and S. aureus.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
The presence of specific functional groups in the pyrazole structure was found to be critical for enhancing antimicrobial efficacy .
3. Anticancer Activity
Pyrazole compounds have been investigated for their anticancer properties as well. A study reported that certain derivatives showed significant cytotoxicity against cancer cell lines, with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5 |
| MCF-7 | 8 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, highlighting the potential of these compounds in cancer therapy .
Case Study 1: Anti-inflammatory Activity
A study conducted by Selvam et al. synthesized novel pyrazole derivatives which exhibited promising anti-inflammatory activity comparable to standard drugs like indomethacin. The derivatives were tested using carrageenan-induced edema models, demonstrating significant reduction in swelling .
Case Study 2: Antimicrobial Efficacy
Burguete et al. reported on the synthesis of various pyrazole compounds and their subsequent testing against common pathogens. The results indicated that some compounds had superior activity compared to traditional antibiotics, suggesting their utility in treating resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
